molecular formula C14H28N2O3 B10834722 9-[3-(Dimethylamino)propylamino]-9-oxononanoic acid

9-[3-(Dimethylamino)propylamino]-9-oxononanoic acid

Cat. No.: B10834722
M. Wt: 272.38 g/mol
InChI Key: GACCFZXBPOHVCL-UHFFFAOYSA-N
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Description

9-[3-(Dimethylamino)propylamino]-9-oxononanoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a dimethylamino group attached to a propylamino chain, which is further connected to a nonanoic acid backbone. The compound’s structure allows it to participate in a variety of chemical reactions, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[3-(Dimethylamino)propylamino]-9-oxononanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-(dimethylamino)propylamine with a suitable carboxylic acid derivative, such as a nonanoic acid chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated synthesis systems can be employed to streamline the process. The use of catalysts and optimized reaction conditions can further enhance the efficiency and yield of the compound. Industrial production also emphasizes the importance of purification steps, such as recrystallization and chromatography, to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

9-[3-(Dimethylamino)propylamino]-9-oxononanoic acid can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-[3-(Dimethylamino)propylamino]-9-oxononanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-[3-(Dimethylamino)propylamino]-9-oxononanoic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound can also act as a ligand, binding to metal ions and modulating their activity. These interactions can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)propylamine: Shares the dimethylamino group and propylamine chain but lacks the nonanoic acid backbone.

    3-(Diethylamino)propylamine: Similar structure with an ethyl group instead of a methyl group on the amino chain.

    3,3’-Diamino-N-methyldipropylamine: Contains two amino groups and a methyl group on the propyl chain.

Uniqueness

9-[3-(Dimethylamino)propylamino]-9-oxononanoic acid is unique due to its combination of a dimethylamino group, propylamino chain, and nonanoic acid backbone. This structure allows it to participate in a broader range of chemical reactions and interact with various molecular targets, making it more versatile compared to similar compounds .

Properties

Molecular Formula

C14H28N2O3

Molecular Weight

272.38 g/mol

IUPAC Name

9-[3-(dimethylamino)propylamino]-9-oxononanoic acid

InChI

InChI=1S/C14H28N2O3/c1-16(2)12-8-11-15-13(17)9-6-4-3-5-7-10-14(18)19/h3-12H2,1-2H3,(H,15,17)(H,18,19)

InChI Key

GACCFZXBPOHVCL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC(=O)CCCCCCCC(=O)O

Origin of Product

United States

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